Technical Guide: Physicochemical Properties of 2-Amino-6-fluorobenzothiazole
Technical Guide: Physicochemical Properties of 2-Amino-6-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzothiazole is a fluorinated heterocyclic amine that serves as a key building block in medicinal chemistry and materials science. Its structural features, including the benzothiazole core, an amino group, and a fluorine substituent, impart unique physicochemical properties that are critical for its application in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-6-fluorobenzothiazole, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-6-fluorobenzothiazole are summarized in the table below. These parameters are essential for predicting the behavior of the compound in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery.
| Property | Value | Reference(s) |
| CAS Number | 348-40-3 | [1][2][3] |
| Molecular Formula | C₇H₅FN₂S | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [1][4] |
| Appearance | White to off-white or tan crystalline powder | [1][5] |
| Melting Point | 179 - 185 °C | [3] |
| Boiling Point | 312 °C at 760 mmHg | [1][5] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| logP (XLogP3) | 2.3 | [1][4] |
| pKa | Estimated to be in the range of 4-5 (based on related 2-aminobenzothiazoles) | |
| Solubility | Soluble in methanol. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of 2-Amino-6-fluorobenzothiazole.
Melting Point Determination
The melting point of 2-Amino-6-fluorobenzothiazole can be determined using the capillary method with a melting point apparatus.
Methodology:
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A small, finely powdered sample of 2-Amino-6-fluorobenzothiazole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate of 10-20 °C per minute initially.
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As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.
Boiling Point Determination
The boiling point of 2-Amino-6-fluorobenzothiazole can be determined using the distillation method.
Methodology:
-
A small quantity of 2-Amino-6-fluorobenzothiazole is placed in a distillation flask.
-
The flask is heated gently in a heating mantle.
-
The vapor temperature is monitored with a thermometer placed at the vapor outlet of the flask.
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The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. The pressure should be recorded, and if not at 760 mmHg, a correction can be applied.
Solubility Determination
The qualitative solubility of 2-Amino-6-fluorobenzothiazole in various solvents can be determined by direct observation.
Methodology:
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A small, accurately weighed amount of 2-Amino-6-fluorobenzothiazole (e.g., 1 mg) is placed in a test tube.
-
A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, methanol, acetone, etc.) is added to the test tube.
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The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
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The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
logP Determination
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It can be determined using the shake-flask method followed by UV-Vis spectrophotometry or HPLC analysis.
Methodology:
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A solution of 2-Amino-6-fluorobenzothiazole of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water are mixed in a separatory funnel, and the 2-Amino-6-fluorobenzothiazole solution is added.
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The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The funnel is allowed to stand until the two phases have completely separated.
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The concentration of 2-Amino-6-fluorobenzothiazole in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Logical Workflow
The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of 2-Amino-6-fluorobenzothiazole.
Biological Context and Signaling Pathways
While 2-Amino-6-fluorobenzothiazole is a valuable scaffold for the synthesis of bioactive molecules, specific studies detailing its direct interaction with and modulation of signaling pathways are not extensively documented. However, the broader class of 2-aminobenzothiazole derivatives has been investigated for various therapeutic applications, including as anticancer agents. Some derivatives have been shown to interact with key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[6][7][8] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been identified as a privileged structure in the design of inhibitors targeting kinases within these pathways.[9] Further research is required to elucidate the specific biological targets and mechanisms of action for 2-Amino-6-fluorobenzothiazole itself.
This guide provides a foundational understanding of the physicochemical properties of 2-Amino-6-fluorobenzothiazole. This knowledge is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery. The provided experimental protocols offer a starting point for the accurate and reliable determination of these essential parameters.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-6-fluorobenzothiazole, 99% | Fisher Scientific [fishersci.ca]
- 3. A18383.06 [thermofisher.com]
- 4. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
